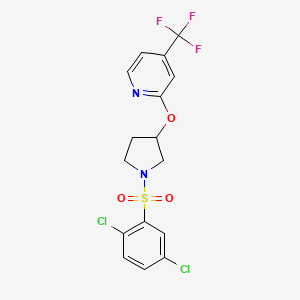
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C16H13Cl2F3N2O3S and its molecular weight is 441.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H13Cl2F3N2O3S, with a molecular weight of approximately 441.3 g/mol. The structure includes a pyridine ring substituted with a trifluoromethyl group and a sulfonyl-pyrrolidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dichlorophenylsulfonyl group enhances its binding affinity and specificity. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites on enzymes, altering their catalytic activity.
- Receptor Modulation : Interacting with specific receptors to either activate or inhibit signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit noteworthy antimicrobial properties. For instance, certain derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Trifluoromethyl Derivative | 3.125 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Triclosan) | 10 | Escherichia coli |
Anti-inflammatory and Anticancer Properties
The compound is also being investigated for its anti-inflammatory and anticancer potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce tumor cell proliferation.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study evaluated various derivatives of pyridine sulfonamides for their antibacterial efficacy. The results showed that some compounds exhibited higher activities than traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents . -
Enzyme Inhibition Studies :
Another research focused on the enzyme inhibition properties of similar compounds, highlighting their potential as therapeutic agents in treating diseases where enzyme dysregulation is a factor . -
In Vivo Studies :
Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammation markers compared to control groups.
属性
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O3S/c17-11-1-2-13(18)14(8-11)27(24,25)23-6-4-12(9-23)26-15-7-10(3-5-22-15)16(19,20)21/h1-3,5,7-8,12H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYSIZXNXQDPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














